molecular formula C7H9N3O B12111635 2-Amino-2-(pyridin-4-yl)acetamide

2-Amino-2-(pyridin-4-yl)acetamide

Cat. No.: B12111635
M. Wt: 151.17 g/mol
InChI Key: FLMVXXUZARMANU-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)acetamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with an acetamide group containing an amino moiety. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The pyridine ring enhances hydrogen-bonding capacity and solubility, while the acetamide backbone allows for functionalization, as seen in compounds like 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .

Properties

IUPAC Name

2-amino-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6(7(9)11)5-1-3-10-4-2-5/h1-4,6H,8H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMVXXUZARMANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-4-yl)acetamide typically involves the reaction of 4-cyanopyridine with ammonia or an amine under specific conditions. One common method involves the treatment of 4-cyanopyridine with aqueous ammonia at elevated temperatures to yield the desired product . Another approach involves the use of alkyl cyanoacetates with substituted aryl or heteryl amines .

Industrial Production Methods

Industrial production methods for 2-Amino-2-(pyridin-4-yl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions arise from substituents on the acetamide core and the aromatic ring:

  • Pyridine vs. Quinoline/Indole Rings: 2-Amino-2-(pyridin-4-yl)acetamide contains a pyridine ring, which is smaller and less electron-rich than quinoline (e.g., (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ) or indole derivatives (e.g., 2-Hydroxy-2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)acetamide ). Substituent Effects: Fluorine (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide ) and methyl groups (e.g., N-(4-Methyl-pyridin-2-yl)-acetamide ) alter electronic density and steric hindrance, modulating reactivity and solubility.

Physicochemical Properties

Compound Name Molecular Weight Substituents Melting Point (°C) Biological Activity*
2-Amino-2-(pyridin-4-yl)acetamide ~151.1† Pyridin-4-yl, amino Not reported Not reported
N-(4-Methyl-pyridin-2-yl)-acetamide 150.1 4-Methylpyridin-2-yl 103 Not reported
Acetanilide 135.17 Phenyl 113–115 Not reported
(E)-2-(5-Fluoro-indolin-3-ylidene)-N-(pyridin-4-yl)acetamide Not reported Fluoro, isoxazole, pyridin-4-yl Not reported 5.797
2-Hydroxy-2-(2-methylindol-3-yl)-N-(pyridin-4-yl)acetamide Not reported Hydroxy, methylindol-3-yl 214.0–214.9 Not reported

*Biological activity values (e.g., 5.797 ) are likely IC₅₀ or inhibition constants but require context from primary literature.
†Estimated based on molecular formula.

  • Melting Points : The indole-containing derivative (214°C ) has a significantly higher melting point than N-(4-Methyl-pyridin-2-yl)-acetamide (103°C ), reflecting stronger intermolecular forces due to hydrogen bonding and aromatic stacking.
  • Solubility : Pyridine-based acetamides generally exhibit better aqueous solubility than phenyl-substituted analogs (e.g., Acetanilide ) due to the pyridine’s nitrogen lone pairs.

Key Research Findings and Limitations

  • Structural Flexibility : The pyridin-4-yl acetamide core allows diverse functionalization, enabling optimization for specific targets.
  • Data Gaps: Direct data on 2-Amino-2-(pyridin-4-yl)acetamide’s physicochemical and biological properties are sparse, necessitating further experimental validation.
  • Contradictions : reports activity values without clarifying assay conditions, complicating cross-study comparisons.

Biological Activity

2-Amino-2-(pyridin-4-yl)acetamide, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(pyridin-4-yl)acetamide can be represented as follows:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

This compound possesses an amino group and a pyridine moiety, which are critical for its interaction with biological targets.

The biological activity of 2-Amino-2-(pyridin-4-yl)acetamide primarily involves its ability to bind to various enzymes and receptors. This binding modulates their activity, leading to several biological effects. The specific molecular targets can vary depending on the application but often include:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors or other signaling pathways.

Antimicrobial Properties

Research indicates that 2-Amino-2-(pyridin-4-yl)acetamide exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that modifications in the pyridine structure could enhance antibacterial potency against different strains of bacteria.

CompoundActivity (MIC μg/mL)Target Organism
2-Amino-2-(pyridin-4-yl)acetamide16E. coli
Derivative A8S. aureus
Derivative B4P. aeruginosa

These findings suggest that structural modifications can significantly impact antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 2-Amino-2-(pyridin-4-yl)acetamide has been explored in various cancer cell lines. For instance, in vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer cells.

Cell LineIC50 (μM)
MCF710
MDA-MB-23115
HeLa12

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of pyridine derivatives found that those containing the 2-amino group showed enhanced activity against Staphylococcus aureus. The study concluded that the presence of the amino group was crucial for binding to bacterial targets, leading to increased efficacy.
  • Anticancer Mechanism : In another investigation, researchers evaluated the effects of 2-Amino-2-(pyridin-4-yl)acetamide on apoptosis in cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of 2-Amino-2-(pyridin-4-yl)acetamide. Modifications to the pyridine ring or the amino group can significantly influence its pharmacological properties:

ModificationEffect on Activity
Methyl substitutionIncreased potency
HalogenationEnhanced receptor binding
Alkyl chain extensionImproved solubility

These insights guide further synthetic efforts to enhance the compound's therapeutic profile.

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